molecular formula C4H4N2O4 B13124862 4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid

4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid

Cat. No.: B13124862
M. Wt: 144.09 g/mol
InChI Key: KARWJKFMHIOFPB-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing hydroxymethyl and carboxylic acid groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 4-(Formyl)-1,2,5-oxadiazole-3-carboxylic acid, while reduction of the oxadiazole ring can produce different reduced derivatives.

Scientific Research Applications

4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid include other oxadiazole derivatives such as:

  • 4-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxylic acid
  • 4-(Hydroxymethyl)-1,3,4-oxadiazole-2-carboxylic acid

Uniqueness

What sets this compound apart is its specific ring structure and the presence of both hydroxymethyl and carboxylic acid functional groups

Properties

Molecular Formula

C4H4N2O4

Molecular Weight

144.09 g/mol

IUPAC Name

4-(hydroxymethyl)-1,2,5-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C4H4N2O4/c7-1-2-3(4(8)9)6-10-5-2/h7H,1H2,(H,8,9)

InChI Key

KARWJKFMHIOFPB-UHFFFAOYSA-N

Canonical SMILES

C(C1=NON=C1C(=O)O)O

Origin of Product

United States

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